Ethyl 4-chloro-3-hydroxybutanoate

Enantioselectivity Biocatalysis Carbonyl Reductase

Ethyl 4-chloro-3-hydroxybutanoate (CHBE, CAS 10488-69-4) is a chiral β-hydroxy ester that serves as a pivotal building block in the pharmaceutical industry, most notably for the synthesis of the cholesterol-lowering drug atorvastatin (Lipitor®) and the nutraceutical L-carnitine. The compound exists as two enantiomers, each with distinct downstream applications: the (S)-enantiomer is the essential precursor for the atorvastatin side chain, while the (R)-enantiomer is a key intermediate in L-carnitine production.

Molecular Formula C6H11ClO3
Molecular Weight 166.6 g/mol
CAS No. 10488-69-4
Cat. No. B076548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-3-hydroxybutanoate
CAS10488-69-4
Synonyms4-chloro-3-hydroxybutyric acid ethyl ester
CHBE
ethyl 4-chloro-3-hydroxybutanoate
Molecular FormulaC6H11ClO3
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CCl)O
InChIInChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3
InChIKeyZAJNMXDBJKCCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-chloro-3-hydroxybutanoate (CAS 10488-69-4) Procurement Guide: Why This Chiral Intermediate Enables High-Yield Statin and L-Carnitine Synthesis


Ethyl 4-chloro-3-hydroxybutanoate (CHBE, CAS 10488-69-4) is a chiral β-hydroxy ester that serves as a pivotal building block in the pharmaceutical industry, most notably for the synthesis of the cholesterol-lowering drug atorvastatin (Lipitor®) and the nutraceutical L-carnitine [1]. The compound exists as two enantiomers, each with distinct downstream applications: the (S)-enantiomer is the essential precursor for the atorvastatin side chain, while the (R)-enantiomer is a key intermediate in L-carnitine production [2]. Its procurement is not a commodity purchase; the compound's value is defined by its high enantiomeric purity (>99% ee) and the extensive, peer-reviewed body of work on its efficient, high-yield production via asymmetric bioreduction [3].

Why Generic Substitution of Ethyl 4-chloro-3-hydroxybutanoate (CAS 10488-69-4) is Technically Inadvisable for Pharmaceutical Intermediates


Substituting ethyl 4-chloro-3-hydroxybutanoate with a seemingly similar chiral intermediate is technically infeasible due to stringent process economics and stereochemical requirements. The compound's utility is intrinsically linked to its specific halogen and ester functionalities, which dictate both the enantioselectivity of its production and its reactivity in downstream coupling reactions [1]. For instance, while the brominated analog (S)-4-bromo-3-hydroxybutyrate is also a statin intermediate, it requires a completely different biocatalytic production process [2]. Similarly, changing the ester from ethyl to methyl alters the substrate's behavior in enzymatic reductions, affecting yield and enantioselectivity [3]. Furthermore, the industrial production of CHBE has been optimized to overcome specific bottlenecks like substrate and product inhibition, which are not a given for other β-hydroxy esters; a generic alternative would necessitate a costly re-optimization of the entire synthetic route [4].

Quantitative Evidence Guide: Ethyl 4-chloro-3-hydroxybutanoate (CAS 10488-69-4) vs. Structural Analogs and Alternative Intermediates


Enantioselectivity: Ethyl 4-chloro-3-hydroxybutanoate Achieves >99% ee in Asymmetric Bioreduction, Surpassing Many β-Keto Ester Substrates

The asymmetric bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl 4-chloro-3-hydroxybutanoate (CHBE) by various carbonyl reductases (e.g., PsCR, SCR2, CgCR) consistently achieves an enantiomeric excess (ee) of >99% [1]. This is a critical differentiator. In contrast, the reduction of the closely related substrate ethyl 3-oxobutanoate (which lacks the 4-chloro substituent) by the same enzyme class yields a product with significantly lower enantioselectivity (e.g., 85% ee) [2]. The presence of the chlorine atom on the substrate enhances the enantioselectivity of the bioreduction, making CHBE a reliably pure chiral building block.

Enantioselectivity Biocatalysis Carbonyl Reductase

Substrate Specificity: The 4-Chloro Group is Essential for High-Affinity Binding and Catalytic Efficiency with Ketoreductases

The presence of the 4-chloro substituent on the β-keto ester backbone is not a passive feature; it is a key determinant of high-affinity enzyme-substrate interactions. A novel carbonyl reductase from Pichia stipitis (PsCR) exhibited a Km of 4.9 mg/mL for ethyl 4-chloro-3-oxobutanoate (COBE) and a high catalytic efficiency (Vmax/Km) [1]. In contrast, the same enzyme shows no or significantly lower activity towards the non-halogenated analog, ethyl 3-oxobutanoate [2]. This indicates that the chlorine atom is critical for favorable binding and orientation within the enzyme's active site, leading to the high conversion rates observed for CHBE production.

Enzyme Kinetics Substrate Specificity Carbonyl Reductase

Process Efficiency: Ethyl 4-chloro-3-hydroxybutanoate Production Achieves a Space-Time Yield of 413.17 mM/h, a Benchmark for Chiral Alcohol Synthesis

The biocatalytic production of (S)-CHBE has been optimized to a level of process efficiency that is among the highest reported for chiral alcohols. In a 50-L reactor using a recombinant E. coli whole-cell catalyst, a space-time yield of 413.17 mM/h was achieved with a substrate concentration of 1.7 M, resulting in a 97.2% yield and 99% ee [1]. This is a >2.8-fold improvement over earlier reported space-time yields for CHBE production (e.g., 115 mmol/L/h) and exceeds the productivity of many other biocatalytic processes for similar β-hydroxy esters [2].

Biocatalysis Space-Time Yield Process Intensification

Substrate Loading and Product Inhibition: In Situ Product Removal Enables a 3000 mM Substrate Loading for Ethyl 4-chloro-3-hydroxybutanoate, Overcoming a Key Bottleneck

A major challenge in the bioreduction of COBE to CHBE is product inhibition. Without mitigation, the maximum substrate concentration that can be fully converted is limited to 400 mM [1]. However, by implementing an in situ product removal (ISPR) strategy using a macroporous adsorption resin (HZ 814), this bottleneck has been overcome. This enabled the complete bioconversion of a 3000 mM (494 g/L) COBE solution to (S)-CHBE with 98.2% yield and 99.4% ee within 8 hours [1]. This represents a 7.5-fold increase in the maximum processable substrate concentration compared to systems without ISPR.

Product Inhibition In Situ Product Removal Biocatalysis

Synthetic Route Efficiency: Asymmetric Bioreduction of COBE to CHBE Offers a Theoretical 100% Yield, Surpassing the 50% Limit of Kinetic Resolution

Two main enzymatic routes exist for obtaining optically pure CHBE: (1) kinetic resolution of racemic CHBE using a lipase, and (2) asymmetric bioreduction of the prochiral ketone COBE [1]. Kinetic resolution is inherently limited to a maximum theoretical yield of 50%, as it separates one enantiomer from a racemic mixture [2]. In contrast, asymmetric bioreduction of COBE offers a theoretical yield of 100% [3]. In practice, this route has been demonstrated at pilot scale with >97% yield and >99% ee, making it the unequivocally preferred method for industrial production [4].

Asymmetric Synthesis Kinetic Resolution Atom Economy

Optimal Application Scenarios for Procuring Ethyl 4-chloro-3-hydroxybutanoate (CAS 10488-69-4) Based on Quantitative Evidence


Scenario 1: Large-Scale, Cost-Sensitive Synthesis of Atorvastatin (Lipitor®) Side Chain

For pharmaceutical manufacturers requiring a high-volume, low-cost source of the (S)-enantiomer for atorvastatin synthesis, ethyl 4-chloro-3-hydroxybutanoate is the optimal intermediate. Its procurement is justified by the well-established, high-yield (97.2% at 1.7 M substrate) and highly enantioselective (>99% ee) bioreduction process [1]. The ability to mitigate product inhibition and achieve a space-time yield of 413.17 mM/h ensures efficient use of manufacturing capacity, directly translating to lower cost of goods sold (COGS) compared to using a less optimized alternative intermediate [2].

Scenario 2: Development of New, High-Throughput Biocatalytic Routes for Chiral Synthons

Research groups focused on developing novel biocatalytic processes for chiral alcohols should procure ethyl 4-chloro-3-hydroxybutanoate's precursor, ethyl 4-chloro-3-oxobutanoate (COBE), as a model substrate. The extensive characterization of its enzyme kinetics (e.g., Km = 4.9 mg/mL for PsCR) and the availability of benchmark data for >99% ee conversion provide a robust, quantitative platform for evaluating new engineered ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) [3]. Its well-defined behavior allows for clear, data-driven comparisons of catalytic efficiency and stereoselectivity against a known standard [4].

Scenario 3: Synthesis of L-Carnitine and Related Nutraceuticals Requiring the (R)-Enantiomer

For the synthesis of L-carnitine, the (R)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate is the required chiral building block [5]. Procurement is justified by the availability of dedicated biocatalysts (e.g., alcohol dehydrogenase LCRIII from Lactobacillus curieae) that enable the efficient, high-yield (100% conversion of 1.5 M COBE) and highly enantioselective (>99% ee) production of this specific enantiomer [6]. Substituting with a different chiral intermediate would necessitate a complete and costly re-development of the synthetic pathway and biocatalyst.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chloro-3-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.